molecular formula C13H17FO3 B7994468 Ethyl 5-(4-fluorophenoxy)pentanoate CAS No. 418810-85-2

Ethyl 5-(4-fluorophenoxy)pentanoate

Cat. No.: B7994468
CAS No.: 418810-85-2
M. Wt: 240.27 g/mol
InChI Key: LFAAYTAMNMTHDL-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenoxy)pentanoate is an organic compound with the molecular formula C13H17FO3. It is characterized by the presence of a fluorophenoxy group attached to a pentanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-fluorophenoxy)pentanoate typically involves the esterification of 5-(4-fluorophenoxy)pentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-fluorophenoxy)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-(4-fluorophenoxy)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenoxy)pentanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The fluorophenoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Ethyl 5-(4-fluorophenoxy)pentanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

ethyl 5-(4-fluorophenoxy)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO3/c1-2-16-13(15)5-3-4-10-17-12-8-6-11(14)7-9-12/h6-9H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAAYTAMNMTHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294146
Record name Ethyl 5-(4-fluorophenoxy)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418810-85-2
Record name Ethyl 5-(4-fluorophenoxy)pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418810-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-fluorophenoxy)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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